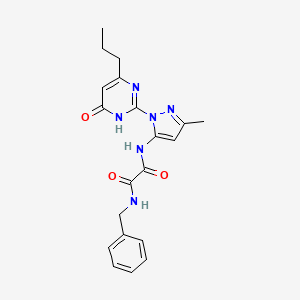![molecular formula C16H23N7 B2838735 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415534-99-3](/img/structure/B2838735.png)
6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves the inhibition of various enzymes and receptors. For instance, the inhibition of PDE5 leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells, which is the basis for its use in the treatment of erectile dysfunction. Similarly, the inhibition of adenosine receptor A2A and dopamine receptor D2 leads to the improvement of motor function in Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme or receptor that is inhibited. For instance, the inhibition of PDE5 leads to vasodilation, which improves blood flow and oxygenation in various tissues. The inhibition of adenosine receptor A2A and dopamine receptor D2 leads to the improvement of motor function and the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in lab experiments include its high potency and selectivity for specific enzymes and receptors. This compound can be used to study the biochemical and physiological effects of inhibiting specific enzymes and receptors, which can provide insights into the mechanisms of various diseases. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
The future directions for the use of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in scientific research are diverse and include the following:
1. Development of new synthetic methods for this compound that are more efficient and environmentally friendly.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, asthma, and inflammation.
3. Study of the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
4. Investigation of the potential side effects and toxicity of this compound in various animal models.
5. Development of new analogs of this compound that have improved potency and selectivity for specific enzymes and receptors.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. The inhibition of specific enzymes and receptors by this compound has potential therapeutic applications in the treatment of various diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can be achieved using various methods. One of the commonly used methods is the reaction of 6-ethyl-4-(4-fluorophenyl)pyrimidin-2-amine with N,N-dimethylpiperazine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The 6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has potential applications in scientific research. This compound has been reported to have inhibitory effects on various enzymes and receptors, including phosphodiesterase 5 (PDE5), adenosine receptor A2A, and dopamine receptor D2. These inhibitory effects make this compound a potential candidate for the treatment of various diseases, including erectile dysfunction, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-4-13-11-16(18-12-17-13)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHKLNLJFRSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2838661.png)
![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)


![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)
![3-{[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl]sulfonyl}-2,4-dichloropyridine](/img/structure/B2838671.png)

![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)
